Thalidomide-O-C3-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-C3-OH is a derivative of thalidomide, a compound initially developed in the 1950s as a sedative and antiemetic. Thalidomide gained notoriety due to its teratogenic effects, causing severe birth defects when administered to pregnant women. Despite its tragic history, thalidomide and its derivatives, including this compound, have found new applications in treating various medical conditions, particularly in cancer therapy and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-C3-OH involves the hydroxylation of thalidomide. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of hydroxylation while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-C3-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, carboxylic acids, alcohols, amines, and substituted compounds .
Scientific Research Applications
Thalidomide-O-C3-OH has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: The compound is studied for its effects on cellular processes and protein interactions.
Medicine: this compound is investigated for its potential in treating cancers, autoimmune diseases, and inflammatory conditions.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Thalidomide-O-C3-OH exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the degradation of specific proteins, such as transcription factors IKZF1 and IKZF3, which play a role in cell proliferation and survival. The compound’s anti-inflammatory and immunomodulatory effects are attributed to its ability to modulate the release of cytokines like tumor necrosis factor-alpha .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: Another derivative of thalidomide with enhanced anti-cancer properties.
Pomalidomide: A thalidomide analogue with potent immunomodulatory effects.
5-Hydroxythalidomide: A hydroxylated metabolite of thalidomide with distinct biological activities
Uniqueness
Thalidomide-O-C3-OH is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to selectively degrade certain proteins makes it a valuable tool in targeted protein degradation research and therapeutic applications .
Properties
Molecular Formula |
C16H16N2O6 |
---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxypropoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C16H16N2O6/c19-7-2-8-24-11-4-1-3-9-13(11)16(23)18(15(9)22)10-5-6-12(20)17-14(10)21/h1,3-4,10,19H,2,5-8H2,(H,17,20,21) |
InChI Key |
NWALCWKEENYBPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.